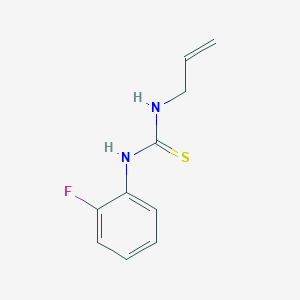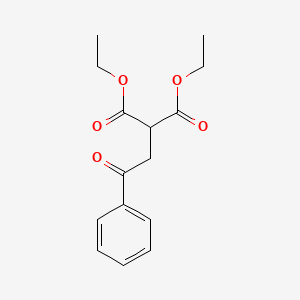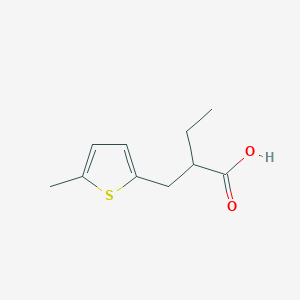
2-((5-Methylthiophen-2-yl)methyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Methylthiophen-2-yl)methyl)butanoic acid is an organic compound with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a butanoic acid moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methylthiophen-2-yl)methyl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial applications, making it a potential method for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Methylthiophen-2-yl)methyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted thiophene derivatives.
Applications De Recherche Scientifique
2-((5-Methylthiophen-2-yl)methyl)butanoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for the preparation of heteroaryl derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((5-Methylthiophen-2-yl)methyl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in various chemical reactions, influencing the compound’s biological activity. The carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylthiophene-2-boronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.
2-Methylthiophene-5-boronic acid: Another boronic acid derivative with similar reactivity.
Butanoic acid, 2-methyl-, methyl ester: A related ester with different chemical properties.
Uniqueness
2-((5-Methylthiophen-2-yl)methyl)butanoic acid is unique due to its specific combination of a thiophene ring and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C10H14O2S |
|---|---|
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
2-[(5-methylthiophen-2-yl)methyl]butanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-3-8(10(11)12)6-9-5-4-7(2)13-9/h4-5,8H,3,6H2,1-2H3,(H,11,12) |
Clé InChI |
UGJIPIAKLGBYIE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC=C(S1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B15095475.png)
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B15095483.png)
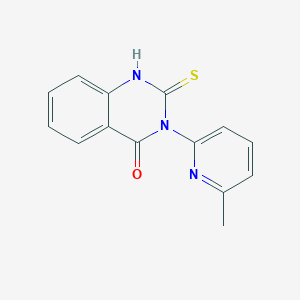
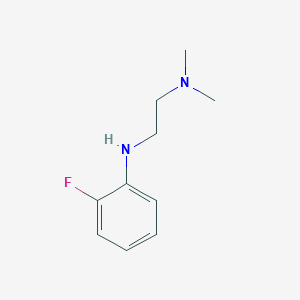
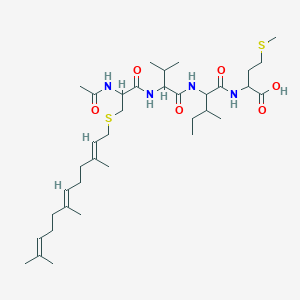
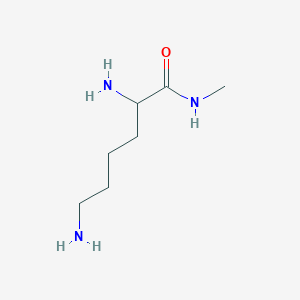
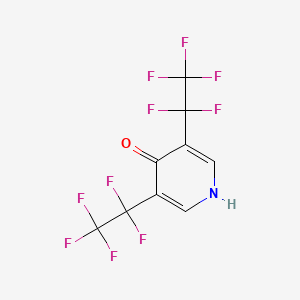
![{1,10,10-Trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-5-yl}methanol](/img/structure/B15095517.png)
![Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B15095529.png)
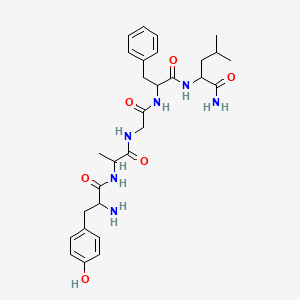
![[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine](/img/structure/B15095541.png)
![ethyl 5-amino-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B15095562.png)
